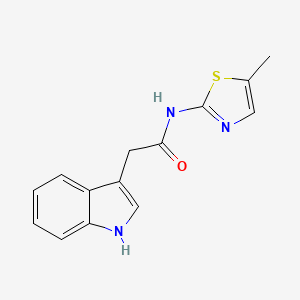

![molecular formula C18H18F3N3OS2 B4579590 2-{[(2-甲基苄基)硫代]乙酰}-N-[2-(三氟甲基)苯基]肼基碳硫酰胺](/img/structure/B4579590.png)

2-{[(2-甲基苄基)硫代]乙酰}-N-[2-(三氟甲基)苯基]肼基碳硫酰胺

描述

Synthesis Analysis

Hydrazinecarbothioamide derivatives, including compounds similar to "2-{[(2-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide," are typically synthesized through condensation reactions involving hydrazine or its derivatives and isothiocyanates or thiocarbazide in the presence of suitable catalysts and solvents. For instance, Ramadan (2019) describes the synthesis of arylidene-hydrazinyl-thiazolines and their precursors by reacting isothiocyanatobenzene with hydrazine hydrate, followed by condensation with aromatic aldehydes (Ramadan, 2019). These methodologies emphasize the versatility of hydrazinecarbothioamides as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a hydrazine group attached to a carbothioamide moiety, which can engage in various intermolecular and intramolecular interactions, influencing the compound's crystalline structure and stability. For example, Sivajeyanthi et al. (2017) employed single crystal X-ray diffraction, Hirshfeld surface analysis, and frontier molecular orbital analysis to elucidate the structure of a hydrazinecarbothioamide derivative, revealing its stabilization through hydrogen bonding interactions (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamide derivatives participate in various chemical reactions, leading to the formation of different heterocyclic compounds. Aly et al. (2018) demonstrated that reacting N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate yielded a variety of heterocyclic rings under different conditions, highlighting the reactivity and versatility of these compounds (Aly et al., 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Shakeel et al. (2014) investigated the solubility of a hydrazinecarbothioamide compound in different solvents, providing essential data for its formulation and use in chemical processes (Shakeel et al., 2014).

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamide derivatives, such as reactivity, stability, and their ability to form complexes with metals, are influenced by their molecular structure. Coordination compounds of copper and nickel with hydrazinecarbothioamides, as studied by Pakhontsu et al. (2014), illustrate the capability of these compounds to act as ligands, forming complexes that exhibit biological activity (Pakhontsu et al., 2014).

科学研究应用

抗菌和抗氧化特性

研究表明,包括与2-{[(2-甲基苄基)硫代]乙酰}-N-[2-(三氟甲基)苯基]肼基碳硫酰胺结构相似的化合物在内的新型硫代氨基甲酸酯类化合物显示出有希望的抗菌和抗氧化活性。例如,Karaküçük-İyidoğan 等人(2014 年)的一项研究合成并评估了 18 种新型硫代氨基甲酸酯类化合物,结果表明,某些化合物在低浓度(0.5 μg/mL)下对革兰氏阳性病原体(如粪肠球菌和金黄色葡萄球菌)表现出优异的抑制效力。这些化合物还对 DPPH 和 ABTS 等自由基具有显着的抗氧化活性 (Karaküçük-İyidoğan 等人,2014 年)。

缓蚀作用

类似化合物在酸性溶液中对金属表面缓蚀作用的研究已经过广泛的研究。Nataraja 等人(2011 年)研究了含有甲硫代苯基部分的某些有机分子的效率,证明了它们作为盐酸溶液中钢的混合型缓蚀剂的有效性。该研究重点阐述了浓度、温度和浸泡时间对其性能的影响 (Nataraja 等人,2011 年)。

抗癌活性

某些金属与肼基碳硫酰胺衍生物的配位化合物已显示出抑制癌细胞(如髓系人白血病 HL-60 细胞系)的生长和繁殖的潜力。Pakhontsu 等人(2014 年)对铜和镍配位化合物进行的研究报告了在低浓度下显着的抗癌活性 (Pakhontsu 等人,2014 年)。

抗菌活性

Al-Mutabagani 等人(2021 年)对噻唑衍生物的进一步研究表明,这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出有效的抗菌特性。该研究还评估了它们的最小抑菌浓度,表明了抗生素开发的潜力 (Al-Mutabagani 等人,2021 年)。

属性

IUPAC Name |

1-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]-3-[2-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3OS2/c1-12-6-2-3-7-13(12)10-27-11-16(25)23-24-17(26)22-15-9-5-4-8-14(15)18(19,20)21/h2-9H,10-11H2,1H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCUNLAPHVSFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSCC(=O)NNC(=S)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-methylbenzyl)sulfanyl]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4579522.png)

![N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4579530.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4579538.png)

![ethyl 4-[(2-methoxyethyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4579550.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-3-isoxazolylurea](/img/structure/B4579556.png)

![2-ethyl 4-isopropyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4579572.png)

![ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4579579.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4579582.png)

![2-(acetylamino)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4579584.png)

![4-({[(2-fluorophenyl)amino]carbonyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4579599.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4579604.png)

![N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4579611.png)

![1-phenyl-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4579622.png)